1-(ethylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide
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Overview
Description
1-(ethylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(ethylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide typically involves the following steps:
Formation of Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Carboxamide Group: The carboxamide group is introduced via an amidation reaction using suitable reagents.
Ethylsulfonyl Substitution: The ethylsulfonyl group is added through a sulfonation reaction.
Chlorination: The chlorination of the phenyl ring is achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions.
Chemical Reactions Analysis
Types of Reactions
1-(ethylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(ethylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- 1-(methylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide
- 1-(ethylsulfonyl)-N-(2,4-dichlorophenyl)piperidine-4-carboxamide
- 1-(ethylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-3-carboxamide
Uniqueness
1-(ethylsulfonyl)-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C14H17Cl3N2O3S |
---|---|
Molecular Weight |
399.7 g/mol |
IUPAC Name |
1-ethylsulfonyl-N-(2,4,5-trichlorophenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C14H17Cl3N2O3S/c1-2-23(21,22)19-5-3-9(4-6-19)14(20)18-13-8-11(16)10(15)7-12(13)17/h7-9H,2-6H2,1H3,(H,18,20) |
InChI Key |
IHXJRKLJFPQAQW-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl |
Origin of Product |
United States |
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